XYlenol Orange xsodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

XYlenol Orange xsodium salt is an organic reagent, commonly used as a tetrasodium salt. It is primarily utilized as an indicator for metal titrations, where it changes color from red to yellow at the endpoint . The compound is known for its fluorescent properties, with excitation maximums at 440 nm and 570 nm, and an emission maximum at 610 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

XYlenol Orange xsodium salt can be synthesized by reacting xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and adding sodium hydroxide to form the sodium salt . The solution is then filtered to remove any impurities.

Industrial Production Methods

In industrial settings, this compound is often purified using ion-exchange chromatography. DEAE-cellulose is used as the stationary phase, and the elution is carried out with a 0.1M sodium chloride solution . This method helps in obtaining a high-purity product by removing impurities such as cresol red and iminodiacetic acid .

Chemical Reactions Analysis

Types of Reactions

XYlenol Orange xsodium salt undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions, which is the basis for its use as a metal indicator.

Acid-Base Reactions: The color of the compound changes with pH, appearing red in acidic solutions (pH < 6.3) and yellow in basic solutions (pH > 6.3).

Common Reagents and Conditions

Reagents: Common reagents include metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.

Conditions: The reactions typically occur in aqueous solutions, and the pH of the solution significantly affects the color change.

Major Products Formed

The major products formed from these reactions are metal-XYlenol Orange complexes, which are often used in titrations to determine the concentration of metal ions in a solution .

Scientific Research Applications

XYlenol Orange xsodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of XYlenol Orange xsodium salt involves its ability to form complexes with metal ions. The compound has chelating properties, allowing it to bind to metal ions and form stable complexes . This complexation leads to a color change, which is used to indicate the presence and concentration of metal ions in a solution .

Comparison with Similar Compounds

Similar Compounds

Cresol Red: Another indicator used in titrations, but with different pH range and color change properties.

Iminodiacetic Acid: Used in similar applications but lacks the fluorescent properties of XYlenol Orange.

Uniqueness

XYlenol Orange xsodium salt is unique due to its dual excitation maximums and its ability to form highly stable complexes with a wide range of metal ions . Its fluorescent properties also make it valuable in various analytical and research applications .

Biological Activity

Xylenol Orange (XO), particularly in its sodium salt form, is an organic compound primarily utilized as a reagent in analytical chemistry, specifically for metal ion titrations. Its notable properties include fluorescence and the ability to form complexes with various metal ions, which has led to its application in biological and environmental studies. This article explores the biological activity of Xylenol Orange sodium salt, focusing on its mechanisms of action, applications in biological research, and relevant case studies.

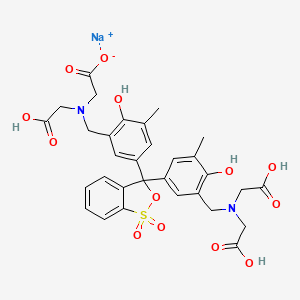

- Molecular Formula : C31H28N2Na4O13S

- Molecular Weight : 760.59 g/mol

- Appearance : Crystalline powder, red-brown to dark brown

- Fluorescence : Excitation maximums at 440 nm and 570 nm; emission maximum at 610 nm .

Xylenol Orange functions predominantly as a chelating agent. It forms stable complexes with metal ions, which can influence various biochemical pathways. The interaction between XO and metal ions can modulate enzymatic activities and cellular processes.

Chelation and Fluorescence

The chelation of metal ions by Xylenol Orange is crucial for its role in biological assays. The fluorescent properties allow for real-time monitoring of metal ion concentrations in biological samples, which is critical for understanding metal ion homeostasis in cells.

Biological Applications

- Metal Ion Detection : Xylenol Orange is extensively used for the spectrophotometric determination of metal ions such as zinc, copper, and iron. It serves as an indicator in titrations due to its color change from red to yellow upon complex formation with these metals .

- Histochemical Staining : XO has been utilized as a vital stain to study calcification processes in bone development and repair. Its ability to fluoresce under specific conditions makes it suitable for histological applications .

- Radiation Dosimetry : Research indicates that Xylenol Orange can be employed in Fricke gel dosimeters for radiation therapy, where it helps quantify radiation doses based on the absorbance changes corresponding to the oxidation state of iron .

Study 1: Screening Assay Development

A study developed a screening assay using Xylenol Orange to evaluate the substrate specificity of flavin-dependent para-phenol oxidases. The assay detected hydrogen peroxide production via the ferric-XO complex method, leading to the identification of new substrates for these enzymes . This highlights XO's role in enzyme activity assessment.

Study 2: Removal from Aqueous Solutions

Another investigation focused on optimizing sodium dodecyl sulfate (SDS) microemulsifying systems for the removal of Xylenol Orange from aqueous solutions. This study employed Box-Behnken statistical design to maximize dye removal efficiency, demonstrating XO's environmental relevance and its potential impact on water treatment processes .

Research Findings Summary

Properties

Molecular Formula |

C31H31N2NaO13S |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1 |

InChI Key |

CXGDREKXIQQTJQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.